molecular formula C8H10N4O2S B12125069 1,3,7-trimethyl-8-sulfanylidene-5H-purine-2,6-dione

1,3,7-trimethyl-8-sulfanylidene-5H-purine-2,6-dione

Cat. No.: B12125069
M. Wt: 226.26 g/mol
InChI Key: WCDJAUQBPHPRDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,7-trimethyl-8-sulfanylidene-5H-purine-2,6-dione is a chemical compound known for its unique structure and properties It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,7-trimethyl-8-sulfanylidene-5H-purine-2,6-dione typically involves the methylation of purine derivatives followed by the introduction of a sulfanylidene group. The reaction conditions often require the use of strong bases and methylating agents under controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield, making the compound available for various applications. The process may also include purification steps such as recrystallization and chromatography to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

1,3,7-trimethyl-8-sulfanylidene-5H-purine-2,6-dione undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles like halides, amines, and electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can result in various derivatives depending on the substituents introduced.

Scientific Research Applications

1,3,7-trimethyl-8-sulfanylidene-5H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3,7-trimethyl-8-sulfanylidene-5H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its effects are mediated through binding to active sites or altering the conformation of target proteins, leading to changes in their activity.

Comparison with Similar Compounds

Similar Compounds

    1,3,7-trimethylxanthine (Caffeine): Known for its stimulant effects on the central nervous system.

    1,3-dimethyl-8-sulfanylidene-7,9-dihydropurine-2,6-dione: Shares structural similarities and undergoes similar chemical reactions.

Uniqueness

1,3,7-trimethyl-8-sulfanylidene-5H-purine-2,6-dione is unique due to its specific sulfanylidene group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C8H10N4O2S

Molecular Weight

226.26 g/mol

IUPAC Name

1,3,7-trimethyl-8-sulfanylidene-5H-purine-2,6-dione

InChI

InChI=1S/C8H10N4O2S/c1-10-4-5(9-7(10)15)11(2)8(14)12(3)6(4)13/h4H,1-3H3

InChI Key

WCDJAUQBPHPRDS-UHFFFAOYSA-N

Canonical SMILES

CN1C2C(=NC1=S)N(C(=O)N(C2=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.